d[Leu4,Dab8]VP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D[Leu4,Dab8]VP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques such as preparative HPLC are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
D[Leu4,Dab8]VP can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogues with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents such as DIC and HOBt.
Major Products Formed
Scientific Research Applications
D[Leu4,Dab8]VP has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating water retention and blood pressure.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes insipidus and certain cardiovascular disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
D[Leu4,Dab8]VP exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is involved in water reabsorption in the kidneys. The binding of this compound to the V2 receptor activates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, thereby increasing water reabsorption .
Comparison with Similar Compounds
Similar Compounds
D[Leu4,Lys8]VP: Another synthetic analogue of vasopressin with similar biological activities but different receptor selectivity.
[deamino-Cys1,Arg8]vasopressin: A commonly used analogue with high affinity for vasopressin receptors.
Uniqueness
D[Leu4,Dab8]VP is unique in its specific modifications at positions 4 and 8, which confer distinct receptor selectivity and biological activity compared to other vasopressin analogues. This makes it a valuable tool for studying the physiological and pharmacological effects of vasopressin .
Properties
Molecular Formula |
C45H63N11O11S2 |
---|---|
Molecular Weight |
998.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxobutan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N11O11S2/c1-25(2)19-30-40(62)54-33(22-36(47)58)43(65)55-34(45(67)56-17-6-9-35(56)44(66)51-29(14-16-46)39(61)49-23-37(48)59)24-69-68-18-15-38(60)50-31(21-27-10-12-28(57)13-11-27)41(63)53-32(42(64)52-30)20-26-7-4-3-5-8-26/h3-5,7-8,10-13,25,29-35,57H,6,9,14-24,46H2,1-2H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,64)(H,53,63)(H,54,62)(H,55,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
VIYXBPSZIAMFAA-POFDKVPJSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCN)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCN)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
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